molecular formula C12H16N4S2 B14947054 7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B14947054
M. Wt: 280.4 g/mol
InChI Key: JECBBXLTPHNIEZ-UHFFFAOYSA-N
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Description

7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a thiazole ring fused to a pyrimidine ring, with an azepane (hexahydroazepine) substituent at the 7-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form an intermediate, which then undergoes cyclization with a thiourea derivative to yield the desired thiazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the disruption of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of 7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azepane ring and the methyl group at specific positions can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H16N4S2

Molecular Weight

280.4 g/mol

IUPAC Name

7-(azepan-1-yl)-3-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C12H16N4S2/c1-15-10-9(18-12(15)17)11(14-8-13-10)16-6-4-2-3-5-7-16/h8H,2-7H2,1H3

InChI Key

JECBBXLTPHNIEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCCCCC3)SC1=S

Origin of Product

United States

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